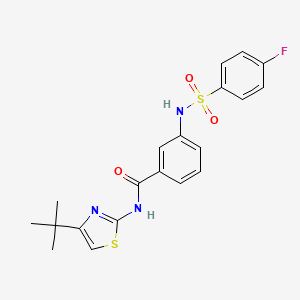![molecular formula C16H13N3O3S2 B6519529 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896343-34-3](/img/structure/B6519529.png)
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, also known as 4-MSBT, is a novel small molecule that has been developed for various scientific research applications. 4-MSBT has a wide range of potential applications due to its unique chemical structure and properties. It has been used in a variety of fields, such as drug discovery, synthetic chemistry, and biotechnology.
Aplicaciones Científicas De Investigación
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been investigated for its potential applications in drug discovery, synthetic chemistry, and biotechnology. This compound has been used as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been used as a substrate for the synthesis of various phosphodiesterase inhibitors, such as rolipram and roflumilast. Additionally, this compound has been used as a starting material for the synthesis of various other compounds, including peptide-based drugs and small molecule drugs.
Mecanismo De Acción
The mechanism of action of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme PDE4, which is involved in the regulation of inflammation. By inhibiting PDE4, this compound is thought to reduce inflammation and reduce the risk of various diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme PDE4, which is involved in the regulation of inflammation. In addition, this compound has been found to reduce levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to increase levels of anti-inflammatory cytokines, such as IL-4 and IL-10. These effects may be beneficial in the treatment of various diseases, including asthma, arthritis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several advantages for laboratory experiments. It is a stable and soluble compound, which makes it easy to handle and store. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for research purposes. However, this compound has some limitations. It is not a highly potent compound, and its effects may not be strong enough for some applications. Additionally, its solubility is limited in some solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is to explore its potential as an anti-inflammatory agent. Additionally, this compound could be further investigated as a potential inhibitor of other enzymes, such as protein kinases and phosphatases. Furthermore, this compound could be studied for its potential applications in drug delivery and as a starting material for the synthesis of other compounds. Finally, this compound could be further investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Métodos De Síntesis
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is synthesized from 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzoyl chloride (this compound-Cl) and a base such as sodium hydroxide (NaOH). The reaction is performed in an aqueous solution, and the product is precipitated out as a white solid. The yield of the reaction is typically high, with yields of up to 96%.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)13-4-2-12(3-5-13)15(20)19-16-18-14(10-23-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEZMDVAQWMFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519448.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6519456.png)
![2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519461.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519464.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519473.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519474.png)
![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519497.png)
![3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519505.png)
![4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519527.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6519536.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6519537.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)
